REACTION_CXSMILES
|
CO[C:3](=[O:18])[C:4]([CH3:17])([CH3:16])[NH:5][C:6](=[O:15])[NH:7][C:8]1[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=1.Cl>CC(C)=O>[F:14][C:11]1[CH:10]=[CH:9][C:8]([N:7]2[C:3](=[O:18])[C:4]([CH3:16])([CH3:17])[NH:5][C:6]2=[O:15])=[CH:13][CH:12]=1
|
Name
|
|
Quantity
|
17.2 g
|
Type
|
reactant
|
Smiles
|
COC(C(NC(NC1=CC=C(C=C1)F)=O)(C)C)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
6-N
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
The mixture was then concentrated
|
Type
|
CUSTOM
|
Details
|
The product, which had precipitated
|
Type
|
CUSTOM
|
Details
|
was dried at 40°/15 Torr
|
Type
|
CUSTOM
|
Details
|
recrystallized from toluene
|
Type
|
CUSTOM
|
Details
|
The recrystallized product was dried at 50° C. for 20 hours, under greatly reduced pressure
|
Duration
|
20 h
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)N1C(NC(C1=O)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |